Heptanamide, 2,6-diamino-

Description

Contextualization within the Field of Diaminoalkane and Amide Chemistry

The chemical landscape of diaminoalkanes and amides is rich and varied, with these functional groups forming the basis of many critical molecules. Amides and the more complex polyamides are recognized as key structural units in a vast number of biologically active and pharmaceutical compounds. beilstein-journals.org Symmetrical and unsymmetrical bisamides that are derived from diamines serve as significant components and structural subunits for the creation of peptidomimetic frameworks. beilstein-journals.org The amide functional group is central to peptide chemistry and protein structure, while diaminoalkanes provide versatile linkers and structural cores for more complex molecules.

Research in this area includes the use of amide coupling reactions to synthesize ligands from diaminoalkane chains. nih.gov For example, isonicotinic acid can be coupled to diaminoalkanes of variable lengths to create bispyridine-based ligands, which are then used to form dinuclear platinum complexes with potential applications as anticancer agents. nih.gov Furthermore, the electrochemical properties of bisamides derived from α,ω-diaminoalkanes have been investigated, revealing that their behavior under anodic oxidation is influenced by the length of the methylene (B1212753) spacer between the amide groups. beilstein-journals.orgbgu.ac.il This body of work underscores the importance of the interplay between amine and amide functionalities within a single molecular entity, providing a backdrop for understanding the potential utility of Heptanamide (B1606996), 2,6-diamino-.

Structural Significance and Comparison with Related Biologically Relevant Diamino Acids (e.g., Diaminopimelic Acid)

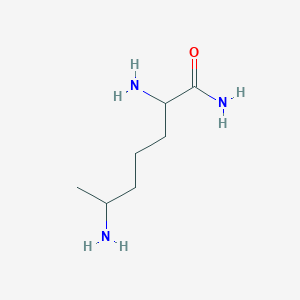

The structure of Heptanamide, 2,6-diamino- (C₇H₁₇N₃O) is defined by a seven-carbon aliphatic chain. chemicalbook.com This heptane (B126788) backbone is substituted with two primary amino groups (-NH₂) at the C2 and C6 positions and features a primary amide group (-CONH₂) at the C1 position. This arrangement of functional groups—two nucleophilic and basic amino groups at distinct points along the chain and a hydrogen-bonding capable amide group—confers a unique chemical personality upon the molecule.

A structurally related and biologically significant compound for comparison is diaminopimelic acid (DAP). Like Heptanamide, 2,6-diamino-, DAP also has a seven-carbon backbone with amino groups at the 2 and 6 positions. nih.govnih.gov However, DAP is a dicarboxylic acid, meaning it possesses carboxyl groups (-COOH) at both the C1 and C7 positions, whereas Heptanamide, 2,6-diamino- has a C1 amide and a C7 methyl group. chemicalbook.comnih.govnih.gov DAP is a crucial component of the peptidoglycan cell wall in many bacteria. nih.govnih.gov

The key structural distinction—amide versus dicarboxylic acid—leads to significant differences in their physicochemical properties. DAP is an amino acid with two acidic and two basic centers, while Heptanamide, 2,6-diamino- has two basic centers and a significantly less acidic amide group. This structural variance dictates how they might be used as chemical synthons; DAP is a building block for bacterial peptides, while the terminal amide and internal amines of Heptanamide, 2,6-diamino- suggest potential as a monomer for novel polyamides or as a tridentate ligand in coordination chemistry.

| Feature | Heptanamide, 2,6-diamino- | Diaminopimelic Acid (meso-DAP) |

|---|---|---|

| Molecular Formula | C₇H₁₇N₃O chemicalbook.com | C₇H₁₄N₂O₄ nih.gov |

| Molecular Weight | 159.23 g/mol chemicalbook.com | 190.20 g/mol nih.gov |

| Core Structure | Seven-carbon chain | Seven-carbon chain |

| Functional Groups | -NH₂ at C2 -NH₂ at C6 -CONH₂ at C1 | -NH₂ at C2 -NH₂ at C6 -COOH at C1 -COOH at C7 nih.gov |

| Compound Class | Diamino Amide | Diamino Dicarboxylic Acid nih.gov |

Current Research Landscape and Underexplored Potential of Diaminoamide Scaffolds

In modern chemical and biomedical research, the term "scaffold" often refers to three-dimensional structures, typically made from biocompatible polymers, that support cell growth and tissue regeneration. nih.govfrontiersin.orgnih.gov These scaffolds are designed to mimic the native extracellular matrix, providing physical support and cues for cell proliferation and differentiation. nih.gov However, the concept of a scaffold can also be applied at the molecular level, where a core structure serves as a framework for the attachment of various functional groups to create complex, functional molecules.

The research landscape for "diaminoamide" as a specific class of molecular scaffolds is not extensively developed, suggesting it is an area with underexplored potential. uni-stuttgart.de While related structures have found niche applications, the systematic investigation of simple diaminoamides is limited. For instance, more complex molecules incorporating diamide (B1670390) functionalities, such as 6,6´-diamido-2,2´-dipicolylamines, have been synthesized for use as ligands in anion sensing. nih.gov This demonstrates the utility of the diamide motif in creating specific binding pockets for target molecules.

The potential of scaffolds based on the Heptanamide, 2,6-diamino- framework lies in its inherent functionality. The two distinct amino groups and the amide group provide multiple points for chemical modification. This could allow for the synthesis of novel polymers with unique hydrogen-bonding networks, the development of sophisticated ligands for metal coordination, or the creation of new building blocks for peptidomimetic assemblies. The flexibility of the heptane chain allows these functional groups to orient themselves in various spatial arrangements, potentially creating pre-organized structures for molecular recognition or catalysis.

Research Objectives and Scope of Investigation for Heptanamide, 2,6-diamino-

Given the limited specific research on Heptanamide, 2,6-diamino-, the primary research objective would be the full chemical characterization and exploration of its synthetic utility. The investigation would be foundational, aiming to establish the fundamental properties and potential applications of this novel diaminoamide scaffold.

The scope of such an investigation would logically include:

Synthesis and Purification: Development and optimization of a reliable and efficient synthetic route to produce Heptanamide, 2,6-diamino- in high purity. This could involve multi-step synthesis starting from commercially available precursors.

Structural Elucidation: Comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the molecular structure and connectivity. Where crystalline material can be obtained, X-ray crystallography would provide definitive stereochemical and conformational information.

Exploration as a Monomer: Investigating the reactivity of the amino and amide groups to assess the potential of Heptanamide, 2,6-diamino- as a monomer for the synthesis of novel polyamides or other polymers. The presence of two amine groups offers the possibility of cross-linking.

Application in Ligand Synthesis: Exploring its use as a tridentate ligand for a variety of metal ions. The coordination chemistry of such complexes would be studied to understand the binding modes and stability, which could be relevant for catalysis or materials science.

Peptidomimetic Incorporation: Investigating its potential as a non-standard building block to be incorporated into peptide chains to create novel peptidomimetics with constrained conformations or enhanced stability.

By systematically addressing these areas, the scientific community can build a comprehensive understanding of Heptanamide, 2,6-diamino- and unlock its potential as a versatile tool in the chemist's molecular toolbox.

Structure

2D Structure

3D Structure

Properties

CAS No. |

400051-35-6 |

|---|---|

Molecular Formula |

C7H17N3O |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,6-diaminoheptanamide |

InChI |

InChI=1S/C7H17N3O/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H2,10,11) |

InChI Key |

PNAYFMXQUISUAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C(=O)N)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Heptanamide, 2,6 Diamino

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.medeanfrancispress.comjournalspress.com For Heptanamide (B1606996), 2,6-diamino-, several logical disconnection points can be identified.

The most apparent disconnection is the primary amide bond (C-N bond), which simplifies the target molecule to 2,6-diaminoheptanoic acid and ammonia (B1221849). This is a standard functional group interconversion (FGI). deanfrancispress.com

Further disconnection of the two C-N bonds at the C-2 and C-6 positions of 2,6-diaminoheptanoic acid leads to a seven-carbon backbone. This can be approached in several ways:

Disconnection to a Dicarbonyl Precursor: Breaking both C-N bonds suggests a precursor like 2,6-dioxoheptanoic acid . The amino groups could then be introduced via reductive amination.

Disconnection to a Dihalo Precursor: Alternatively, the C-N bonds could be formed via nucleophilic substitution, pointing to 2,6-dihaloheptanoic acid as a key intermediate.

Chiral Pool Approach: Recognizing the structural similarity to the amino acid lysine (B10760008), a disconnection strategy could originate from a chiral starting material like L-lysine (which provides the 2,6-diaminohexane framework) or L-glutamic acid (which provides a C-5 chain with the correct C-2 stereochemistry). This approach is highly advantageous for controlling stereochemistry. ethz.ch

A simplified retrosynthetic scheme is shown below:

Figure 1: Retrosynthetic Analysis of Heptanamide, 2,6-diamino-

Conventional Synthetic Approaches

Conventional synthesis relies on well-established reactions to construct the target molecule step-by-step.

The final step in many potential synthetic routes is the formation of the primary amide from the corresponding carboxylic acid, 2,6-diaminoheptanoic acid. Direct reaction with ammonia is generally not feasible and requires activation of the carboxyl group. Common methods include:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia to form the amide. This method is harsh and requires protection of the amino groups.

Peptide Coupling Reagents: A milder and more common approach involves the use of coupling reagents to activate the carboxylic acid in situ, facilitating its reaction with ammonia. This is the standard method in peptide synthesis. slideshare.net

Below is a table of common coupling reagents used for amide bond formation.

| Coupling Reagent | Full Name | Activating Agent | Byproducts |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble urea (B33335) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urone/guanidinium | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/uronium | Tetramethylurea |

Introducing two amino groups onto a heptane (B126788) backbone requires regiocontrol. Starting from a readily available C7 precursor like pimelic acid (heptanedioic acid) is a common strategy.

One plausible route involves the Hell-Volhard-Zelinsky reaction to introduce bromine atoms at both α-positions (C-2 and C-6) of pimelic acid, yielding 2,6-dibromoheptanedioic acid . Subsequent reaction with excess ammonia (ammonolysis) would substitute the bromine atoms with amino groups. This nucleophilic substitution reaction typically results in a mixture of stereoisomers and requires careful control to avoid side reactions.

Another approach is the reductive amination of a 2,6-dioxoheptanedioic acid derivative. The diketo precursor could be synthesized via methods like the Claisen condensation. Reaction with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) would install both amino groups simultaneously.

Heptanamide, 2,6-diamino- possesses two stereocenters at C-2 and C-6, meaning it can exist as four possible stereoisomers ((2S, 6S), (2R, 6R), (2S, 6R), and (2R, 6S)). Achieving a specific stereoisomer requires a stereoselective synthesis.

Chiral Pool Synthesis: This is often the most efficient strategy. ethz.ch For example, a synthesis could start from L-lysine . L-lysine already contains the (S)-configured amino group at C-2 (using standard amino acid numbering) and an amino group at C-6 of a hexane (B92381) chain. The synthesis would require a one-carbon chain extension (e.g., via a cyanide displacement followed by hydrolysis) to form the heptanoic acid derivative while retaining the original stereochemistry.

Asymmetric Amination: Modern catalytic methods can introduce amino groups with high stereocontrol. For instance, a chiral catalyst could be used in the reductive amination of a prochiral diketone precursor. While highly effective, developing a catalyst that works efficiently for this specific difunctional substrate would require significant research. monash.edursc.org

Resolution: A racemic mixture of diastereomers could be synthesized and then separated. For example, the (2S, 6S)/(2R, 6R) pair could be separated from the meso (2S, 6R) compound via chromatography. The remaining racemic pair could then be resolved into individual enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. ethz.ch

Advanced Synthetic Techniques

While conventional methods are reliable, advanced techniques could offer more efficient or elegant solutions.

Enzymatic Synthesis: Biocatalysis offers unparalleled stereoselectivity. Enzymes such as transaminases could potentially be used to convert a 2,6-diketo precursor into the desired (S,S) or (R,R) diamino acid with very high enantiomeric excess, simplifying the purification process.

Flow Chemistry: Performing multi-step syntheses in a continuous flow reactor can improve safety, reproducibility, and scalability. Reactions involving hazardous reagents or unstable intermediates can be better controlled in a flow system.

Late-Stage Functionalization: Research into selective C-H amination could one day provide a route to directly install amino groups onto a pre-formed heptanamide backbone, though achieving the required regioselectivity and stereoselectivity at non-activated C-H bonds remains a significant challenge in synthetic chemistry. monash.edu

Biocatalytic and Enzymatic Syntheses of Aminated Compounds

Biocatalysis presents an environmentally benign and highly selective route for creating amide bonds and introducing amino groups. numberanalytics.comnih.gov Enzymes, particularly lipases and amidases, operate under mild conditions and can offer exceptional chemo-, regio-, and stereoselectivity, which is crucial for complex molecules with multiple functional groups. numberanalytics.comresearchgate.net

Enzymatic Amidation: The formation of the amide bond in Heptanamide, 2,6-diamino- can be envisioned through direct enzymatic amidation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely recognized for their ability to catalyze amidation reactions, often in non-aqueous, or "green," solvents. nih.govmdpi.com These enzymes can facilitate the condensation of a carboxylic acid (or its ester derivative) with an amine. nih.govnih.gov For instance, a suitable diaminocarboxylic acid precursor could be selectively amidated using an appropriate enzyme. Studies have demonstrated the successful synthesis of various amides using CALB with excellent yields and conversions, often without the need for extensive purification steps. mdpi.com The reaction mechanism typically involves an acyl-enzyme intermediate, which then reacts with an amine nucleophile. nih.gov

Enzymatic Amination: The introduction of the amino groups can be achieved through enzymes like transaminases or via reductive amination catalyzed by engineered enzymes. While direct enzymatic synthesis of fatty acid amides has been explored, particularly using microbial lipids as acyl donors and ethylene (B1197577) diamine as the amine source, the principles can be extended to other diamines. biorxiv.org The choice of enzyme and reaction conditions (e.g., solvent, pH, temperature) is critical for optimizing activity and stereoselectivity. researchgate.net

Table 1: Examples of Enzymatic Amide Synthesis

| Enzyme | Acyl Donor | Amine | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Various free carboxylic acids | Primary and secondary amines | Cyclopentyl methyl ether | High conversions and yields without intensive purification. | mdpi.com |

| Immobilized Candida rugosa lipase | Fatty acid methyl esters | Ethylene diamine | Acetone | Efficiently catalyzed the synthesis of fatty acid diamides. | biorxiv.org |

| Engineered Tryptophan Synthase (TrpB) | Aldehydes | Various amine nucleophiles | Not specified | Engineered enzyme showed improved activity for synthesizing α,β-diamino acids. | researchgate.net |

| Amide Ligase (McbA) | Aryl carboxylic acids | Aniline | Not specified | Showed broad substrate scope for biocatalytic amide synthesis. | chemrxiv.org |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages for the scalable production of fine chemicals like Heptanamide, 2,6-diamino-. seqens.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency compared to traditional batch processing. stolichem.com

For the synthesis of diamines and amides, flow chemistry allows for the safe handling of hazardous intermediates and reagents by generating them in situ and consuming them immediately. stolichem.com The high surface-area-to-volume ratio in micro- and mesoreactors enables rapid heat exchange, which is critical for managing highly exothermic or temperature-sensitive reactions. seqens.com

A potential continuous process for Heptanamide, 2,6-diamino- could involve a multi-step sequence where precursors are introduced into the flow system, react in different reactor coils or packed-bed reactors, and are purified inline. For example, the synthesis of mono-Boc-protected diamines, a common challenge in batch chemistry due to competing reactions, can be optimized in flow reactors by precisely controlling stoichiometry and residence time, achieving maximum yields of the desired mono-protected product. sigmaaldrich.com This approach would be highly beneficial for selectively functionalizing a precursor to Heptanamide, 2,6-diamino-. The development of such a multistep continuous-flow process for synthesizing enantiomerically pure products is now considered feasible. thieme.de

Table 2: Advantages of Flow Chemistry for Diamine/Amide Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior temperature control reduce risks of thermal runaways, especially with hazardous reagents. | stolichem.com |

| Scalability | Production can be scaled up by running the system for longer durations or by numbering-up (using multiple reactors in parallel). | stolichem.com |

| Process Control | Precise control over stoichiometry, residence time, and temperature leads to higher selectivity and reproducibility. | sigmaaldrich.com |

| Faster Reactions | Increased heat and mass transfer rates can significantly reduce reaction times from hours to minutes. | seqens.com |

| Automation | Continuous systems can be fully automated, reducing operational labor and improving process consistency. | sigmaaldrich.com |

Photoredox and Electrocatalytic Approaches in Diamine Functionalization

Recent advances in synthetic chemistry have highlighted photoredox and electrocatalysis as powerful tools for forming carbon-nitrogen bonds under mild conditions. acs.orgnih.gov These methods utilize light energy or electricity, respectively, to generate highly reactive intermediates from stable precursors, enabling transformations that are difficult to achieve with conventional thermal methods.

Photoredox Catalysis: This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. kaust.edu.sanih.gov For the functionalization of amines, a photocatalyst can oxidize a tertiary amine to a radical cation, which can then evolve into an α-amino radical or an iminium ion. acs.orgnih.gov These reactive intermediates can be trapped by various nucleophiles to form new C-C or C-heteroatom bonds. kaust.edu.sa This strategy has been successfully applied to the synthesis of 1,2-diamine derivatives through the coupling of N-arylaminomethanes with aldimines. snnu.edu.cn Such a cross-dehydrogenative coupling (CDC) strategy could be a viable route for constructing the backbone of Heptanamide, 2,6-diamino-. kaust.edu.sa

Electrocatalysis: Electrochemistry offers a sustainable and oxidant-free method for synthesizing vicinal diamines. nsf.govresearchgate.net A notable strategy involves the manganese-catalyzed electrochemical diazidation of an alkene. nsf.gov In this process, an azidyl radical is generated anodically from sodium azide, which then adds across the double bond of an alkene. The resulting 1,2-diazide can be smoothly and chemoselectively reduced in a subsequent step to furnish the corresponding 1,2-diamine. nsf.govresearchgate.net This electrocatalytic approach is praised for its operational simplicity, broad substrate scope, and exceptional functional group tolerance. nsf.gov

These modern catalytic methods represent the cutting edge of amine functionalization and offer promising, albeit yet unexplored, pathways for the efficient and selective synthesis of Heptanamide, 2,6-diamino-.

Green Chemistry Principles Applied to Heptanamide, 2,6-diamino- Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Heptanamide, 2,6-diamino- is essential for developing sustainable and environmentally responsible manufacturing processes. sioc-journal.cn

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ucl.ac.uk

Solvent-Free Synthesis: Amide bond formation can be achieved under solvent-free conditions, for instance, by the direct heating of a mixture of a carboxylic acid and urea with boric acid as a catalyst. researchgate.netsemanticscholar.org This method is simple, rapid, and avoids the environmental and waste management issues associated with conventional solvents. semanticscholar.org Another approach involves mechanochemical synthesis, where mechanical energy (e.g., grinding) drives the reaction, eliminating the need for any solvent. numberanalytics.com Methoxysilanes have also been employed as coupling agents in solvent-free amide synthesis, affording products in good to excellent yields without the need for protection from air or moisture. nih.gov

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While often challenging, performing organic reactions in water is highly desirable. Catalytic asymmetric Mannich-type reactions to produce chiral amines have been successfully performed in aqueous media using catalyst systems like zinc fluoride (B91410) combined with a chiral diamine ligand. nih.gov The synthesis of quinoxalines from 1,2-diamines has also been demonstrated efficiently in water. researchgate.net Developing an aqueous synthesis for Heptanamide, 2,6-diamino- would represent a significant advancement in green chemistry. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com An ideal reaction has a 100% atom economy, meaning there are no waste byproducts. libretexts.org Addition and rearrangement reactions are inherently atom-economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. kccollege.ac.in

For the synthesis of Heptanamide, 2,6-diamino-, a hypothetical addition reaction would be the most atom-economical. However, most practical syntheses involve condensations or substitutions. For a typical amidation reaction: R-COOH + R'-NH₂ → R-CONHR' + H₂O The water molecule is a byproduct. Maximizing atom economy involves choosing synthetic routes that minimize the molecular weight of such byproducts.

Table 3: Comparison of Green Chemistry Metrics

| Metric | Definition | Goal in Green Synthesis | Reference |

|---|---|---|---|

| Atom Economy | (Molecular mass of desired product) / (Sum of molecular masses of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. | jocpr.comomnicalculator.com |

| Reaction Yield | (Actual amount of product obtained) / (Theoretical amount of product) x 100% | Maximize the conversion of reactants to product under specific conditions. | nih.gov |

| Reaction Mass Efficiency (RME) | (Mass of isolated product) / (Total mass of reactants) x 100% | Provides a more practical measure of efficiency than yield alone, especially with non-stoichiometric reactants. | nih.gov |

Development of Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry because they can enable reactions with higher efficiency and selectivity under milder conditions. ucl.ac.uk The development of sustainable catalysts focuses on using earth-abundant metals or metal-free systems and ensuring the catalyst can be easily recovered and reused. rsc.orgarabjchem.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their separation from the product and allows for easy recycling. numberanalytics.com For amination and amidation, several heterogeneous systems have been developed. Nickel- and cobalt-based catalysts are effective for the primary amination of alcohols. arabjchem.org Niobium pentoxide (Nb₂O₅) has been reported as a robust, water-tolerant, and reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org Ruthenium supported on titanium dioxide (Ru-MgO/TiO₂) has also shown high efficiency in the amination of alcohols without needing an external hydrogen source. mdpi.com

Homogeneous Catalysts: While separation can be more challenging, homogeneous catalysts often offer higher activity and selectivity. Sustainable approaches in this area focus on using non-precious, earth-abundant metals (e.g., iron, copper) or organocatalysts—small organic molecules that can catalyze reactions without any metal. numberanalytics.comrsc.org The development of catalytic systems for the amination of biomass-derived alcohols is a particularly active area of research, aiming to produce valuable amines from renewable feedstocks. mdpi.comacs.orgrug.nl

Chemical Reactivity and Derivatization Pathways of Heptanamide, 2,6 Diamino

Reactions at Amine Centers

The two primary amine groups at the C2 and C6 positions are the most nucleophilic sites in the molecule, making them susceptible to reaction with a wide variety of electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine functionalities of Heptanamide (B1606996), 2,6-diamino- can undergo N-alkylation with alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, typically proceeds by the amine's lone pair of electrons attacking the electrophilic carbon of the alkyl halide. wikipedia.org These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The reaction can potentially yield a mixture of mono- and di-alkylated products at each amine center (secondary, tertiary, and even quaternary ammonium (B1175870) salts), and controlling the degree of alkylation can be a synthetic challenge. wikipedia.orgrsc.org The use of alcohols as alkylating agents in the presence of a suitable catalyst provides a greener alternative. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product | Conditions |

| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') | Base (e.g., K₂CO₃, Et₃N) |

| Primary Amine (R-NH₂) | Alcohol (R'-OH) | Secondary Amine (R-NH-R') | Catalyst (e.g., Ru, Fe complexes) |

N-Acylation: N-acylation of the amine groups is a facile and common transformation, typically achieved using acyl chlorides or acid anhydrides. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is commonly added to scavenge the acid byproduct (e.g., HCl). This reaction is generally high-yielding and leads to the formation of stable amide bonds. Chemoselective acylation of primary amines in the presence of other functional groups can also be achieved using specialized reagents like potassium acyltrifluoroborates under acidic conditions. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Conditions |

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-Substituted Amide (R-NH-CO-R') | Base (e.g., Pyridine, Et₃N) |

| Primary Amine (R-NH₂) | Acid Anhydride (B1165640) ((R'-CO)₂O) | N-Substituted Amide (R-NH-CO-R') | Base or neat |

| Primary Amine (R-NH₂) | Potassium Acyltrifluoroborate | N-Substituted Amide (R-NH-CO-R') | Chlorinating agent, acidic pH |

Urea (B33335), Thiourea (B124793), and Guanidine Formation

Urea and Thiourea Formation: The primary amine groups can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. tubitak.gov.truea.ac.uk This reaction involves the nucleophilic addition of the amine to the central carbon atom of the isocyanate or isothiocyanate. These derivatives are important structural motifs in medicinal chemistry. semanticscholar.orgnih.gov

| Reactant 1 | Reactant 2 | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Isocyanate (R'-N=C=O) | Urea | R-NH-C(=O)NH-R' |

| Primary Amine (R-NH₂) | Isothiocyanate (R'-N=C=S) | Thiourea | R-NH-C(=S)NH-R' |

Guanidine Formation: The conversion of amines to guanidines, known as guanidinylation, is a key transformation in the synthesis of many biologically active compounds. nih.govnih.gov This can be accomplished by reacting the amine centers of Heptanamide, 2,6-diamino- with a variety of guanylating reagents, such as cyanamide (B42294) or protected S-methylisothioureas. organic-chemistry.org The reaction is often facilitated by metal catalysts, such as scandium(III) or copper(II) salts, and can proceed under mild conditions. organic-chemistry.orgorganic-chemistry.org

| Reactant 1 | Guanylating Agent | Product | Conditions |

| Primary Amine (R-NH₂) | Cyanamide (H₂NCN) | Guanidine (R-NH-C(=NH)NH₂) | Catalyst (e.g., Sc(OTf)₃) |

| Primary Amine (R-NH₂) | N,N'-Di-Boc-S-methylisothiourea | Protected Guanidine | Base (e.g., Et₃N) |

Formation of Schiff Bases and Cyclization Reactions

Formation of Schiff Bases: Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. mdpi.com The reaction with Heptanamide, 2,6-diamino- would involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture, for example, by azeotropic distillation. The resulting bis-Schiff base could be a valuable ligand in coordination chemistry. google.comnih.gov

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Schiff Base (Imine) (R-N=CH-R') | Acid or base catalysis, removal of H₂O |

| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | Schiff Base (Imine) (R-N=C(R')R'') | Acid or base catalysis, removal of H₂O |

Cyclization Reactions: The presence of two amine groups at a 1,5-position relative to each other opens up pathways for the formation of heterocyclic structures. Reaction with suitable bifunctional electrophiles, such as 1,3-dicarbonyl compounds or their equivalents, could lead to the formation of six-membered heterocyclic rings. For instance, reaction with a 2,6-heptanedione (B80457) derivative could potentially lead to the formation of a substituted cyclohexanedione or a bicyclic system. researchgate.net

Reactions at the Amide Moiety

The primary amide group is generally less reactive than the amine groups. However, it can undergo several important transformations under specific conditions.

Amide Functionalization and Substitution

The functionalization of the amide group of Heptanamide, 2,6-diamino- is more challenging than that of the amine groups due to its lower nucleophilicity. N-alkylation of the primary amide is possible but typically requires strong bases (like sodium hydride) to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. rsc.org Direct acylation to form an imide is also a known transformation for primary amides, often requiring forcing conditions or specific catalysts. semanticscholar.org

Hydrolysis and Transamidation Studies

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In both cases, the product would be 2,6-diaminoheptanoic acid and ammonia (B1221849). Zirconium dioxide has been shown to be an effective catalyst for the hydrolysis of amide bonds under milder conditions. rsc.org

| Reactant | Reagent | Product | Conditions |

| Primary Amide (R-CONH₂) | H₃O⁺ | Carboxylic Acid (R-COOH) + NH₄⁺ | Aqueous acid, heat |

| Primary Amide (R-CONH₂) | OH⁻ | Carboxylate (R-COO⁻) + NH₃ | Aqueous base, heat |

Transamidation: Transamidation is the reaction of an amide with an amine to form a new amide, with the displacement of the original amine (in this case, ammonia). wikipedia.org This process is generally difficult due to the low reactivity of the amide bond but can be facilitated by catalysts. noaa.govthieme-connect.com Primary amides are more amenable to this reaction than secondary or tertiary amides. nih.gov The reaction of Heptanamide, 2,6-diamino- with a primary or secondary amine in the presence of a suitable catalyst (e.g., based on boron or certain transition metals) could yield a new secondary or tertiary amide at the C1 position. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Conditions |

| Primary Amide (R-CONH₂) | Primary Amine (R'-NH₂) | Secondary Amide (R-CO-NHR') | Catalyst (e.g., Boronic acids, metal salts), heat |

| Primary Amide (R-CONH₂) | Secondary Amine (R'₂NH) | Tertiary Amide (R-CO-NR'₂) | Catalyst, heat |

Modifications of the Heptane (B126788) Carbon Chain

The heptane backbone of Heptanamide, 2,6-diamino- serves as a flexible scaffold that can be systematically modified to alter the spatial relationship between the key functional groups. Such modifications can introduce conformational rigidity or new reactive sites.

Introduction of Additional Stereocenters

The parent molecule, depending on its synthesis, can exist as multiple stereoisomers due to the chiral centers at C2 and C6. Beyond these, the introduction of new stereocenters along the heptane chain can be a valuable strategy for creating a diverse library of analogues. This can be achieved through stereoselective reactions that target the methylene (B1212753) groups of the carbon backbone. nih.govresearchgate.net

One potential approach involves the functionalization of the carbon chain followed by stereoselective transformations. For instance, oxidation of a methylene group to a ketone would create a prochiral center, which could then be subjected to asymmetric reduction to yield a chiral alcohol. Alternatively, methods for the stereoselective synthesis of α,β-diamino esters could be adapted, suggesting that reactions targeting the positions alpha to the existing amino groups could proceed with stereocontrol. nih.gov The development of synthetic routes starting from chiral precursors is another established method for ensuring stereochemical purity in the final products. nih.gov

Table 1: Potential Strategies for Introducing Stereocenters

| Strategy | Description | Potential Outcome |

| Asymmetric Hydrogenation | Reduction of a C=C double bond, introduced into the chain, using a chiral catalyst. | Chiral centers at defined positions. |

| Diastereoselective Alkylation | Alkylation of an enolate derived from a related keto-amide using a chiral auxiliary. | Controlled installation of substituents with specific stereochemistry. |

| Enzymatic Reactions | Use of enzymes like hydroxylases or reductases to perform stereospecific modifications on the carbon chain. | Highly specific introduction of hydroxyl groups or other functionalities. |

| Starting from Chiral Pool | Synthesis beginning with a commercially available, enantiomerically pure starting material containing a portion of the heptane chain. | Predictable stereochemistry in the final molecule. |

Halogenation and Oxidation Reactions

The aliphatic heptane chain is susceptible to halogenation and oxidation reactions, which can provide intermediates for further derivatization.

Halogenation: Direct halogenation of the alkyl chain, typically via free-radical mechanisms, would likely result in a mixture of products with low regioselectivity. However, the presence of the amide and amine functionalities could influence the reaction. Amide groups can direct halogenation to specific positions under certain conditions. rsc.org For instance, N-aryl amides can be regioselectively halogenated at the ortho position, though this is less directly applicable to an N-unsubstituted alkylamide. rsc.orgnih.gov More controlled halogenation might be achieved by first introducing a directing group or by functionalizing the chain with a group more amenable to selective halogenation, such as an alcohol or alkene. The synthesis of α-haloamides, for example, is a well-established field and could potentially be applied to the position adjacent to the amide carbonyl. nih.gov

Oxidation: The oxidation of the heptane chain can yield various products, including alcohols, ketones, or carboxylic acids, depending on the reagents and reaction conditions. The oxidation of N-alkylamides is a known transformation that can lead to imides or, with cleavage, to carbonyl derivatives. organic-chemistry.orgnih.govacs.orgthieme-connect.com For Heptanamide, 2,6-diamino-, selective oxidation would be challenging due to the presence of the two amine groups, which are also susceptible to oxidation. Protection of the amino groups would be a prerequisite for most selective oxidation reactions on the carbon chain. Catalytic systems, such as those using N-hydroxyphthalimide (NHPI), have been shown to effectively oxidize N-alkylamides under mild conditions. nih.govacs.org Such reactions could potentially form keto-amides, providing a handle for further functionalization. The antioxidant properties of some alkylamides suggest that the chain can interact with radical species, which is relevant in oxidation processes. nih.gov

Synthesis of Complex Derivatives

The multiple functional groups on Heptanamide, 2,6-diamino- make it a versatile building block for the synthesis of more complex molecular architectures with tailored properties.

Conformationally Restricted Analogues

The flexible nature of the heptane chain allows Heptanamide, 2,6-diamino- to adopt numerous conformations. In many applications, restricting this conformational freedom can lead to enhanced activity or selectivity. lifechemicals.com This rigidification can be achieved by incorporating the carbon backbone into cyclic or bicyclic systems. lifechemicals.commontclair.eduenamine.net Such conformationally restricted diamine scaffolds are of significant interest in medicinal chemistry and materials science. lifechemicals.comenamine.netresearchgate.netmontclair.edu

Strategies to create conformationally restricted analogues of Heptanamide, 2,6-diamino- could involve:

Cyclization: Forming a ring that includes the C2 and C6 carbons. For example, an intramolecular reaction could create a cycloheptane (B1346806) ring bearing the amide and two amino groups.

Bicyclic Scaffolds: Synthesizing analogues where the diamine framework is part of a rigid bicyclic system, such as a bicyclo[3.2.1]octane or a similar structure. montclair.edu

Introduction of Rigid Spacers: Incorporating double bonds, triple bonds, or aromatic rings into the carbon chain to limit rotation. uniroma1.it

These approaches create a more defined spatial arrangement of the amino and amide groups, which is crucial for predictable molecular interactions. lifechemicals.comenamine.net The synthesis of rigid diamines from renewable resources like isohexides also provides a template for how such rigid structures can be efficiently produced. nih.govresearchgate.net

Conjugates with Probes and Tags (non-biomedical)

The two primary amino groups are ideal sites for conjugation with a variety of probes and tags for detection, tracking, and purification purposes, extending beyond typical biomedical applications. assaygenie.com In materials science or analytical chemistry, labeling can help in monitoring molecular assembly or distribution.

Table 2: Examples of Non-Biomedical Probes and Conjugation Chemistry

| Probe/Tag Type | Example | Reactive Group on Probe | Resulting Linkage |

| Fluorescent Probes | Coumarin, Pyrene (B120774), Fluorescein | Isothiocyanate (ITC), Succinimidyl Ester (SE) | Thiourea, Amide |

| Isotopic Labels | ¹³C, ¹⁵N, Deuterium | Incorporated during synthesis | N/A |

| Solid Supports | Polystyrene beads | Chloromethyl or other reactive groups | Amine linkage |

| Chemical Tags | Biotin, Digoxigenin (DIG) | N-Hydroxysuccinimide (NHS) ester | Amide |

The reaction of primary amines with active esters like succinimidyl esters or with isothiocyanates is highly efficient and forms stable amide or thiourea bonds, respectively. thermofisher.comacs.org This allows for the straightforward attachment of fluorescent dyes for visualization in materials or for creating fluorescent sensors. researchgate.netnih.govnih.gov For instance, attaching a pyrene moiety could allow for the study of aggregation through excimer fluorescence. nih.gov Similarly, isotopic labeling, where certain atoms are replaced with heavier isotopes, can make the molecule visible to techniques like NMR or neutron scattering without altering its chemical properties. nist.gov

Scaffold Design for Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of Heptanamide, 2,6-diamino- is well-suited for its use as a building block (a tecton) in supramolecular assemblies. rsc.orgmdpi.comresearchgate.net

The key features for supramolecular design are:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H from the two amines and the amide) and acceptors (C=O from the amide). This allows for the formation of extensive hydrogen-bonded networks, similar to those found in peptides and polyamides. nih.govrsc.orgresearchgate.nettue.nlnih.gov These interactions can direct the assembly of molecules into well-ordered structures like sheets, fibers, or gels. rsc.org

Metal Coordination: The primary amine groups can act as ligands, coordinating to transition metal ions. purdue.edursc.orgnih.gov This could be used to build coordination polymers or discrete metal-organic complexes. rsc.org Depending on the metal ion and stoichiometry, a variety of structures with interesting magnetic, optical, or catalytic properties could be formed. acs.org

Host-Guest Chemistry: The flexible chain could potentially fold to create a cavity capable of binding small guest molecules, or it could be incorporated into a larger macrocyclic host structure.

The combination of strong, directional hydrogen bonding and metal coordination capabilities makes Heptanamide, 2,6-diamino- a promising candidate for designing complex, functional supramolecular systems. mdpi.comacs.org

Molecular Recognition and Biochemical Interactions Non Human, Non Clinical

Enzyme-Substrate/Inhibitor Relationships (e.g., Amidase, Peptidase Recognition)

The structure of Heptanamide (B1606996), 2,6-diamino- suggests potential interactions with several classes of enzymes, primarily those involved in amino acid and peptide processing.

Amidases: The terminal primary amide group is a key feature that can be recognized by amidase enzymes. These enzymes catalyze the hydrolysis of amide bonds. In microbial systems, a wide range of amidases exist that hydrolyze various aliphatic and aromatic amides. It is plausible that an enantioselective amidase could hydrolyze Heptanamide, 2,6-diamino- to its corresponding carboxylic acid, 2,6-diaminoheptanoic acid, and ammonia (B1221849). Studies on enzymes from genera like Pseudomonas and Rhodococcus have demonstrated broad substrate specificity, including the hydrolysis of amino acid amides. researchgate.net

Peptidases/Proteases: The molecule shares features with dipeptides, potentially making it a substrate or inhibitor for certain peptidases. Specifically, its free N-terminal amino group and amide bond resemble a peptide linkage.

Lysine (B10760008) Pathway Enzymes: Given its structural analogy to L-lysine and, more significantly, to diaminopimelate (DAP)—a key intermediate in the bacterial lysine biosynthetic pathway—Heptanamide, 2,6-diamino- could act as a competitive inhibitor. Enzymes in the DAP pathway, such as diaminopimelate decarboxylase (LysA), which converts meso-diaminopimelate to L-lysine, might bind this analog due to shared structural motifs, potentially blocking the active site without undergoing a reaction. nih.gov

Table 1: Potential Enzyme Interactions for Heptanamide, 2,6-diamino-

| Enzyme Class | Potential Interaction Type | Rationale for Interaction |

|---|---|---|

| Aliphatic Amidases | Substrate | Presence of a terminal primary amide group susceptible to hydrolysis. |

| Aminopeptidases | Inhibitor/Substrate | Structural similarity to the N-terminus of a peptide chain. |

| Diaminopimelate Decarboxylase (LysA) | Competitive Inhibitor | Structural analog of the natural substrate, meso-diaminopimelate. |

Binding Affinity Studies with Biological Macromolecules (in vitro, non-therapeutic)

Specific binding affinity data for Heptanamide, 2,6-diamino- is not available in the current literature. However, the likely forces governing its interaction with a hypothetical enzyme active site can be predicted based on its functional groups. The binding affinity, often quantified by the dissociation constant (Kd), would be a cumulative result of non-covalent interactions.

The key interactions would likely include:

Electrostatic Interactions: The two amino groups are basic and would be protonated at physiological pH, carrying a positive charge. These could form strong salt bridges with negatively charged residues in a binding pocket, such as aspartate or glutamate.

Hydrogen Bonding: The amide group and the amino groups are excellent hydrogen bond donors and acceptors. They can form a network of hydrogen bonds with polar residues or backbone atoms of a protein, contributing significantly to binding specificity and stability.

Hydrophobic Interactions: The seven-carbon aliphatic chain provides a nonpolar surface that can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding site.

Table 2: Predicted Binding Interactions of Heptanamide, 2,6-diamino- with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

|---|---|---|

| α-Amino Group (protonated) | Aspartate, Glutamate | Electrostatic (Salt Bridge), Hydrogen Bonding |

| ε-Amino Group (protonated) | Aspartate, Glutamate | Electrostatic (Salt Bridge), Hydrogen Bonding |

| Amide Group | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding |

Role as a Metabolite or Precursor in Model Microbial Systems

Heptanamide, 2,6-diamino- is not a known natural metabolite. Its primary relevance in the context of microbial biosynthesis is as a potential probe or inhibitor of the diaminopimelate (DAP) pathway for L-lysine synthesis. This pathway is essential for most bacteria and plants but absent in animals, making it a target for antimicrobial research. nih.gov

The DAP pathway begins with aspartate and pyruvate (B1213749) and proceeds through several enzymatic steps to produce meso-diaminopimelic acid (meso-DAP). The final step is the decarboxylation of meso-DAP to yield L-lysine. nih.govnih.gov The intermediates in this pathway are structurally related to Heptanamide, 2,6-diamino-. For example, LL-diaminopimelate is a six-carbon diamino-dicarboxylic acid. The target compound is a seven-carbon diamino-monocarboxylic acid amide. This structural similarity suggests that it could interfere with one or more enzymes in this pathway, potentially disrupting cell wall synthesis in bacteria, where lysine and DAP are crucial components of peptidoglycan.

Table 3: Key Enzymes of the Diaminopimelate (DAP) Biosynthetic Pathway and Potential for Interaction

| Enzyme | Natural Substrate | Reaction Type | Potential Interaction with Analog |

|---|---|---|---|

| Dihydrodipicolinate Synthase (DapA) | Pyruvate and L-aspartate-semialdehyde | Condensation | Unlikely |

| Dihydrodipicolinate Reductase (DapB) | 2,3,4,5-Tetrahydrodipicolinate | Reduction | Unlikely |

| N-succinyl-L-2-amino-6-oxopimelate aminotransferase (DapC) | N-succinyl-L-2-amino-6-oxopimelate | Transamination | Possible inhibition |

| Diaminopimelate Epimerase (DapF) | LL-Diaminopimelate | Epimerization | Possible inhibition due to structural similarity |

Specific studies on the biodegradation of Heptanamide, 2,6-diamino- are absent from the literature. However, a plausible catabolic pathway in microbial communities can be proposed. The initial step would likely be the hydrolysis of the amide bond by an amidase, yielding 2,6-diaminoheptanoic acid and ammonia.

The subsequent degradation of 2,6-diaminoheptanoic acid could follow pathways analogous to those for lysine catabolism in organisms like Pseudomonas putida. nih.gov These pathways involve transamination or oxidative deamination of the amino groups, followed by cleavage of the carbon skeleton. For instance, the aminovalerate (AMV) pathway in Pseudomonas involves the decarboxylation of lysine to produce δ-aminovaleramide, which is then hydrolyzed. nih.gov A similar series of reactions could degrade 2,6-diaminoheptanoic acid into smaller molecules that can enter central metabolic cycles like the Krebs cycle.

Mechanisms of Cellular Uptake and Intracellular Fate in Prokaryotic Cells (in vitro)

The mechanism by which Heptanamide, 2,6-diamino- would enter a prokaryotic cell has not been empirically determined. However, based on its structure, it would likely be transported across the cell membrane by permeases or transporter systems intended for amino acids or small peptides.

Bacteria possess a variety of transport systems, including:

ABC (ATP-binding cassette) Transporters: These systems use the energy from ATP hydrolysis to transport substrates with high affinity and specificity. There are numerous ABC transporters for amino acids and di/tripeptides that could potentially recognize and import this molecule.

Amino Acid Permeases: These are membrane proteins that facilitate the transport of amino acids across the cell membrane, often driven by proton motive force. The basic amino acid permeases that transport lysine could be candidates for the uptake of Heptanamide, 2,6-diamino-.

Once inside the cell, its fate would depend on the enzymatic machinery of the specific prokaryote. It could be catabolized as described in section 4.3.2, or it could act as an inhibitor of intracellular enzymes, such as those in the lysine biosynthetic pathway, potentially leading to bacteriostatic or bactericidal effects.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanics (QM) is fundamental to understanding the electronic behavior of molecules, which in turn governs their geometry, reactivity, and spectroscopic properties. mdpi.com For Heptanamide (B1606996), 2,6-diamino-, QM studies would be instrumental in building a foundational understanding of its intrinsic characteristics.

Conformational Landscapes and Energy Minimization

Due to the presence of rotatable single bonds, Heptanamide, 2,6-diamino- can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. researchgate.net Using quantum mechanical methods, researchers can perform geometry optimizations to find the lowest energy (most stable) conformation of the molecule. This process of energy minimization is crucial for understanding how the molecule will likely appear in a biological system or a material. A detailed conformational landscape would reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Vibrational Spectroscopy Prediction and Interpretation

Quantum mechanical calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the vibrational modes of Heptanamide, 2,6-diamino-, a theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecule's structure and to assign specific vibrational modes to particular bonds or functional groups within the molecule. This synergy between theoretical prediction and experimental observation is a powerful tool in structural chemistry.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how a molecule moves and interacts with its environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of their positions and velocities.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these solvent effects. By simulating Heptanamide, 2,6-diamino- in a box of explicit solvent molecules (e.g., water), researchers can investigate how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. nih.gov Understanding the solvation dynamics is critical for predicting the molecule's solubility and its behavior in biological or chemical systems.

Intermolecular Interactions and Self-Assembly Prediction

The two amino groups and the amide group in Heptanamide, 2,6-diamino- provide opportunities for various intermolecular interactions, such as hydrogen bonding and electrostatic interactions. These interactions can lead to the formation of larger, ordered structures through a process called self-assembly. mdpi.commdpi.com MD simulations can be used to predict whether and how molecules of Heptanamide, 2,6-diamino- will aggregate in solution. By simulating a system with multiple molecules, researchers can observe the spontaneous formation of dimers, oligomers, or even larger assemblies, providing insights into the molecule's potential to form novel materials or to interact with biological macromolecules. mdpi.com

Reaction Mechanism Elucidation

Understanding the synthetic pathways and reactivity of Heptanamide, 2,6-diamino- is fundamental for its practical application. Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level.

The synthesis of amides can proceed through various routes, and computational analysis of the transition states can help in optimizing reaction conditions. For Heptanamide, 2,6-diamino-, this would involve:

Mapping Reaction Coordinates: Identifying the likely reaction pathways for its synthesis, for example, from a corresponding carboxylic acid and amine.

Calculating Activation Energies: Using quantum mechanical methods to calculate the energy of the transition state structures, which determines the kinetic feasibility of a reaction step.

A representative data table for transition state analysis might include:

| Synthetic Route | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Carboxylic Acid + Amine | Amide bond formation | DFT (B3LYP/6-31G*) | Data Not Available |

| Acyl Chloride + Amine | Nucleophilic acyl substitution | MP2/aug-cc-pVTZ | Data Not Available |

This table is for illustrative purposes only, as no specific studies on the synthesis of Heptanamide, 2,6-diamino- were found.

Computational models can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For Heptanamide, 2,6-diamino-, with its multiple functional groups, this would be particularly insightful. Key computational approaches would include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Mapping: Visualizing the electron density distribution to identify electron-rich and electron-poor regions of the molecule.

A summary of predicted reactivity could be presented as follows:

| Molecular Site | HOMO Contribution | LUMO Contribution | Predicted Reactivity |

| Amide Nitrogen | Data Not Available | Data Not Available | Nucleophilic |

| Carbonyl Carbon | Data Not Available | Data Not Available | Electrophilic |

| Amino Group (Position 2) | Data Not Available | Data Not Available | Nucleophilic |

| Amino Group (Position 6) | Data Not Available | Data Not Available | Nucleophilic |

This is a hypothetical representation of the type of data that would be generated from such a study.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques (Beyond Basic Identification)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of two stereocenters (at the C2 and C6 positions) in Heptanamide (B1606996), 2,6-diamino- means it can exist as four possible stereoisomers: (2S, 6S), (2R, 6R), (2S, 6R), and (2R, 6S). Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying these stereoisomers, thereby determining the enantiomeric purity of a sample. nih.gov

The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Common CSPs suitable for separating amino compounds include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and polysaccharide derivatives. nih.govsigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving baseline separation of all four stereoisomers. windows.net For polar, ionic compounds like Heptanamide, 2,6-diamino-, reversed-phase conditions with aqueous-organic mobile phases are often employed. sigmaaldrich.com

The indirect approach, which involves derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy. nih.govsigmaaldrich.com However, direct analysis on a CSP is often preferred to avoid additional reaction steps. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Separation Data for Heptanamide, 2,6-diamino- Stereoisomers This data is representative of a typical chiral separation and is for illustrative purposes.

| Stereoisomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (ee %) |

| (2S, 6R) | 8.54 | 49.8 | N/A |

| (2R, 6S) | 9.72 | 0.2 | N/A |

| (2S, 6S) | 11.21 | 49.9 | 99.6% |

| (2R, 6R) | 12.88 | 0.1 |

Gas Chromatography (GC) with Derivatization for Volatile Analytes

Direct analysis of Heptanamide, 2,6-diamino- by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. researchgate.net The presence of polar primary amine (-NH2) and amide (-CONH2) functional groups leads to strong intermolecular hydrogen bonding, requiring high temperatures that would cause decomposition before volatilization. researchgate.netcolostate.edu

Therefore, derivatization is a mandatory step to enable GC analysis. libretexts.orggcms.cz This process involves chemically modifying the polar functional groups to create a new, more volatile, and thermally stable compound. phenomenex.com Common derivatization strategies for compounds with amine groups include:

Silylation: This process replaces the active hydrogens on the amine and amide groups with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comsigmaaldrich.com

Acylation: This involves reacting the amine groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). gcms.cz The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD). gcms.cz

Following derivatization, the resulting volatile analytes can be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both retention time and mass fragmentation data for structural confirmation. mdpi.com

Table 2: Derivatization of Heptanamide, 2,6-diamino- for GC Analysis Illustrative data showing the effect of a common derivatization reaction.

| Property | Underivatized Compound | TBDMS-Derivatized Compound |

| Derivatizing Reagent | N/A | MTBSTFA |

| Molecular Weight ( g/mol ) | 145.22 | 487.96 (assuming 3 TBDMS groups) |

| Volatility | Very Low | High |

| Amenable to GC Analysis | No | Yes |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration (the precise R or S assignment at each chiral center) and the three-dimensional solid-state structure of a molecule. wikipedia.org The technique relies on obtaining a well-ordered single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. libretexts.org

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the exact position of each atom in the crystal lattice can be determined. lsuhsc.edu This provides unambiguous information on:

Absolute Stereochemistry: It confirms the spatial arrangement of atoms at the C2 and C6 chiral centers. wikipedia.org

Conformation: It reveals the preferred shape (conformation) of the molecule in the solid state.

Intermolecular Interactions: It details how individual molecules pack together in the crystal, showing interactions like hydrogen bonds involving the amine and amide groups.

The primary challenge for this technique is the growth of a single crystal of sufficient size and quality. weizmann.ac.il

Table 3: Representative Crystallographic Data for Heptanamide, 2,6-diamino- This data is hypothetical and represents typical parameters reported in a crystallographic study.

| Parameter | Value |

| Chemical Formula | C₇H₁₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 16.5 Å |

| Volume (ų) | 881.46 |

| Calculated Density (g/cm³) | 1.09 |

| R-factor (%) | < 5.0 |

Applications in Materials Science and Industrial Processes Non Biomedical

Environmental and Biotechnological Applications (Non-Human)

The reactive amine groups of 2,6-diamino-heptanamide suggest its utility in environmental remediation and as a support for biocatalysts.

Amine-functionalized materials are widely investigated as adsorbents for the removal of various pollutants from water, including heavy metals and organic dyes. nih.govmdpi.com The amine groups can act as binding sites for metal ions through chelation or electrostatic interactions. Materials functionalized with amines have shown high adsorption capacities for pollutants. acs.orgresearchgate.net

By analogy, a material functionalized with 2,6-diamino-heptanamide would possess multiple amine sites for capturing pollutants. A solid support, such as silica, activated carbon, or a polymer resin, could be chemically modified to incorporate 2,6-diamino-heptanamide on its surface. The resulting adsorbent would be expected to exhibit a high affinity for heavy metal ions and potentially other contaminants. The effectiveness of such an adsorbent would depend on factors like the surface area of the support material, the density of the functional groups, and the pH of the solution.

Table 2: Adsorption Capacities of Amine-Functionalized Adsorbents for Various Pollutants

| Adsorbent Material | Functional Group | Pollutant | Maximum Adsorption Capacity (mg/g) |

| Amine-modified polyketone | Amine groups | Diclofenac sodium | 61 |

| EDTA-functionalized magnetic nanoparticles | Amine and Carboxyl groups | Cadmium (Cd²⁺) | 79.4 |

| EDTA-functionalized magnetic nanoparticles | Amine and Carboxyl groups | Lead (Pb²⁺) | 100.2 |

| Poly(amidoamine) modified graphene oxide | Amine and Amide groups | Iron (Fe³⁺) | ~98 |

This table is interactive. Click on the headers to sort the data.

Enzyme immobilization is a crucial technique in industrial biotechnology, as it enhances enzyme stability and allows for their reuse. Bifunctional reagents are often used to crosslink enzymes to a solid support or to each other to form cross-linked enzyme aggregates (CLEAs). Homobifunctional amine-reactive cross-linkers, such as glutaraldehyde, are commonly used for this purpose. scbt.com

With its two primary amine groups, 2,6-diamino-heptanamide can be considered a homobifunctional cross-linker. It could potentially be used to link the carboxyl groups on the surface of an enzyme to an amine-functionalized support, or to crosslink enzyme molecules to each other. For instance, ethylene-maleic anhydride (B1165640) copolymers have been cross-linked with diaminohexane to improve their physical properties for use as an enzyme immobilization support. nottingham.ac.uk Similarly, 2,6-diamino-heptanamide could be used to create or modify polymer supports for enzyme attachment, providing a stable and reusable biocatalyst system.

Future Perspectives and Unanswered Research Questions

Integration of Artificial Intelligence and Machine Learning in Diaminoamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like Heptanamide (B1606996), 2,6-diamino-. Predictive modeling, powered by ML algorithms, can forecast the physicochemical properties, reactivity, and potential biological activities of this and related diaminoamides. pku.edu.cn By training models on existing data from analogous compounds, researchers can virtually screen for potential applications, thereby prioritizing experimental efforts. mdpi.comnih.gov For instance, ML could predict the outcomes of synthetic reactions, optimizing conditions for the production of Heptanamide, 2,6-diamino- with greater efficiency. nih.gov Furthermore, AI can be instrumental in designing novel derivatives with tailored functionalities, accelerating the discovery of new materials and molecular tools. nih.gov

Key Research Questions:

Can ML models accurately predict the binding affinity of Heptanamide, 2,6-diamino- to specific biological targets based on its structural features?

How can AI be used to design more efficient catalysts for the synthesis of this and other diaminoamides?

What are the most effective molecular descriptors for building predictive models for the properties of short-chain diaminoamides?

Exploration of Novel Synthetic Pathways and Reactivity Patterns

Developing new and efficient methods for synthesizing Heptanamide, 2,6-diamino- is a fundamental area for future research. While classical amidation reactions are well-established, the exploration of novel catalytic systems, including biocatalysis, could lead to more sustainable and selective synthetic routes. nih.gov Investigating the reactivity of the two amino groups and the amide functionality will be crucial for understanding how this molecule can be incorporated into larger, more complex structures. The unique positioning of the amino groups may lead to interesting intramolecular interactions and cyclization reactions under specific conditions, opening avenues for creating novel heterocyclic compounds.

Key Research Questions:

What novel catalytic systems can be developed for the stereoselective synthesis of Heptanamide, 2,6-diamino-?

How does the presence of two amino groups influence the reactivity of the amide bond compared to simpler amides?

Can Heptanamide, 2,6-diamino- serve as a monomer for the synthesis of novel polyamides with unique material properties?

Design of Advanced Molecular Probes for Fundamental Biochemical Research (Non-Diagnostic/Therapeutic)

The structure of Heptanamide, 2,6-diamino- makes it an intriguing scaffold for the design of molecular probes to investigate biochemical processes. By attaching fluorophores or other reporter groups to one or both of the amine functionalities, researchers could create tools for studying enzyme activity, protein-protein interactions, or cellular transport mechanisms. The diamino nature of the molecule allows for ratiometric sensing designs, where changes in the environment could be signaled by a shift in the fluorescence emission of two different labels. These probes would be valuable for fundamental research, providing insights into biological systems without a direct diagnostic or therapeutic purpose.

Key Research Questions:

Can fluorescently labeled derivatives of Heptanamide, 2,6-diamino- be used to probe the active sites of specific enzymes?

Does the spacing of the amino groups in this molecule allow for the development of selective metal ion chelators for biochemical studies?

How can the amide group be modified to create probes that are sensitive to changes in pH or redox potential within a cell?

Development of Sustainable and Economically Viable Production Routes

For any future applications of Heptanamide, 2,6-diamino- to be realized, the development of sustainable and cost-effective production methods is essential. This involves moving away from traditional synthetic methods that may rely on harsh reagents and solvents, towards greener alternatives. researchgate.netnih.gov Biocatalytic routes, utilizing enzymes for amide bond formation, represent a promising eco-friendly approach. nih.gov Additionally, exploring the use of renewable starting materials for the synthesis of the heptane (B126788) backbone could significantly improve the environmental footprint of its production. asm.orgnih.gov Life cycle assessment and green chemistry principles should guide the development of these new production pathways.

Key Research Questions:

Can microbial fermentation be engineered to produce precursors for the synthesis of Heptanamide, 2,6-diamino-?

What are the most effective green solvents and catalysts for the amidation step in its synthesis?

How does the energy consumption and waste generation of novel synthetic routes compare to traditional methods?

Interdisciplinary Research with Nanoscience and Advanced Manufacturing

The integration of Heptanamide, 2,6-diamino- into the fields of nanoscience and advanced manufacturing opens up a wide range of possibilities. Its functional groups could be used to modify the surface of nanoparticles, creating new materials with tailored properties for catalysis or sensing. In advanced manufacturing, this molecule could serve as a building block for the 3D printing of complex structures or as a cross-linking agent in the development of novel polymers and hydrogels. The self-assembly properties of derivatives of Heptanamide, 2,6-diamino- could also be explored for the bottom-up fabrication of nanomaterials.

Key Research Questions:

Can Heptanamide, 2,6-diamino- be used to functionalize carbon nanotubes or graphene, and what are the properties of these hybrid materials?

What role could this molecule play in the development of new resins for stereolithography or other 3D printing technologies?

Can derivatives of Heptanamide, 2,6-diamino- self-assemble into well-defined nanostructures, and what are their potential applications?

Q & A

(Basic) What synthetic methodologies are established for 2,6-diaminoheptanamide, and how do reaction parameters influence yield and purity?

Answer:

Synthesis of 2,6-diaminoheptanamide typically involves multi-step routes, including nitration, amidation, or reductive amination. For structurally analogous compounds like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), solvent selection and temperature control are critical for optimizing yield and purity. For example:

- Solvent-Non-Solvent Recrystallization : Ensures high-purity crystals by controlling supersaturation rates, as demonstrated in LLM-105 synthesis via ethanol/water systems .

- Catalytic Hydrogenation : Reduces nitro intermediates to amino groups; pressure (5–10 bar) and catalyst type (e.g., Pd/C) significantly affect reaction efficiency .

Key Parameters Table:

(Basic) What analytical techniques are recommended for characterizing 2,6-diaminoheptanamide?

Answer:

- FTIR and NMR Spectroscopy : Identify functional groups (amide C=O at ~1650 cm⁻¹) and confirm substitution patterns via ¹H/¹³C NMR .

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Diffraction (XRD) : Resolves crystal structure and polymorphism, critical for reproducibility in energetic materials research .

(Advanced) How do high-pressure conditions affect the structural stability of 2,6-diaminoheptanamide?

Answer:

High-pressure studies on analogous compounds (e.g., LLM-105) reveal:

- Phase Transitions : Observed at >5 GPa via diamond-anvil cell XRD, with lattice compression altering hydrogen-bond networks .

- Computational Modeling : Density Functional Theory (DFT) simulations predict compressibility and vibrational mode shifts under pressure .

Methodological Recommendations: - Use synchrotron XRD for real-time structural monitoring.

- Validate simulations with experimental bulk modulus data (e.g., LLM-105: 12–15 GPa ).

(Advanced) What strategies optimize nanoparticle fabrication of 2,6-diaminoheptanamide?

Answer:

For nanoscale energetic materials like LLM-105:

- Electrospray Deposition : Produces 100–500 nm particles with narrow size distribution by tuning voltage (10–20 kV) and solvent flow rates .

- Ball Milling : Achieves sub-100 nm particles using zirconia beads and surfactants (e.g., PVP) to prevent agglomeration .

Critical Parameters Table:

| Method | Particle Size (nm) | Key Variables |

|---|---|---|

| Electrospray | 100–500 | Voltage, solvent volatility |

| Solvent-Non-Solvent | 200–800 | Supersaturation rate |

| Ball Milling | 50–200 | Milling time, surfactant type |

(Advanced) How does 2,6-diaminoheptanamide interact with transition metals, and what insights do spectroscopic studies provide?

Answer:

For copper(II) complexes with 2,6-diaminopimelic acid (structurally similar):

- Coordination Geometry : Bidentate binding via amino and carboxylate groups forms octahedral complexes, confirmed by UV-Vis (d-d transitions at ~600 nm) and EPR spectroscopy .